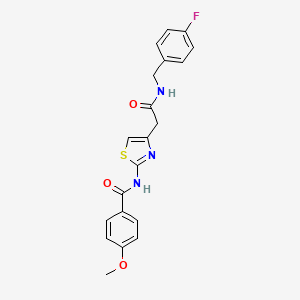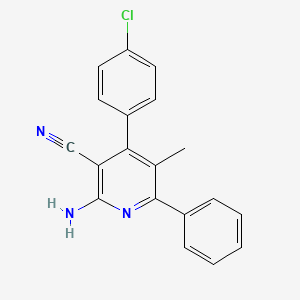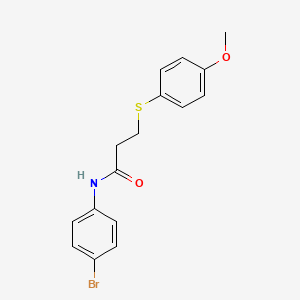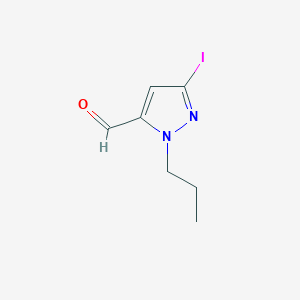![molecular formula C20H19ClFN3O2 B2832125 N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574596-17-0](/img/structure/B2832125.png)
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a quinazoline derivative . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties, and many of them are approved for antitumor clinical use . They are often used in targeted therapy directed at specific molecular pathways .
Synthesis Analysis
The synthesis of quinazoline derivatives is a topic of ongoing research. They are often synthesized by adopting green chemistry principles . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .Molecular Structure Analysis
Quinazoline derivatives, including “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, have a complex molecular structure. The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, the compounds 2,3-di(thio-4-chlorophenyl)quinoxaline and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine showed high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .科学的研究の応用
Antiproliferative Efficacy in Colon Cancer Cells
The compound DW-8, a member of the 4-anilinoquinazoline analogues, has demonstrated significant antiproliferative efficacy in colon cancer cells. In particular, it exhibits selective cytotoxicity against colorectal cancer cell lines (HCT116, HT29, and SW620) with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. Importantly, DW-8 maintains a favorable selectivity index in colon cancer cells compared to non-cancerous colon cells . The mechanisms underlying its antiproliferative effects involve cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (caspase-9, caspases-3, and 7), nuclear fragmentation, and increased levels of reactive oxygen species (ROS).
EGFR Inhibitory Activity
Molecular docking studies have revealed that this compound binds to the epidermal growth factor receptor (EGFR) in a manner consistent with its inhibitory activity. This finding suggests potential applications in targeting EGFR-related pathways .
Potential Therapeutic Agent in Bladder Cancer (NMIBC)
Immunotherapy is commonly used to enhance immune responses in patients with non-muscle-invasive bladder cancer (NMIBC). Quinazoline derivatives, including our compound of interest, may play a role in this context .
Synthesis of Gefitinib
An improved protocol for the synthesis of gefitinib, a well-known anticancer drug, involves the use of intermediates related to our compound. This underscores its relevance in drug development .
将来の方向性
The future directions of research on “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and other quinazoline derivatives are promising. They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Moreover, anilino quinazoline-based PET probes have been developed and demonstrated to be a powerful non-invasive imaging tool for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment . These results motivate further investigation of the cancer treatment efficacy of non-radioactive F-MPG and its analogue .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-24-17-10-12(19(26)23-13-6-8-16(22)15(21)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXCTRIZVEPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

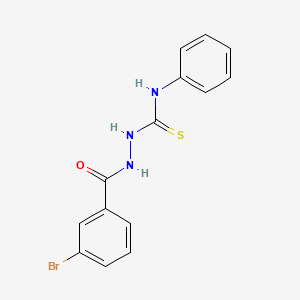
![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2832044.png)
![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)
![3,5-Dimethyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2832049.png)
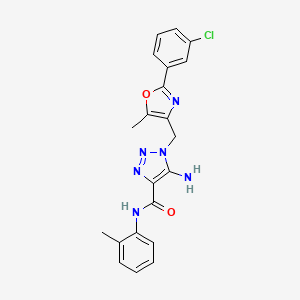
![3-(4-Fluorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832053.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone](/img/structure/B2832055.png)

